molecular formula C19H20BrFN2O B602189 rac Desmetil Citalopram Hidrobromuro CAS No. 1188264-72-3

rac Desmetil Citalopram Hidrobromuro

Número de catálogo: B602189
Número CAS: 1188264-72-3
Peso molecular: 391.28
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Desmethylcitalopram is an active metabolite of the antidepressant drugs citalopram and escitalopram . Like citalopram and escitalopram, desmethylcitalopram functions as a selective serotonin reuptake inhibitor (SSRI), and is responsible for some of its parents’ therapeutic benefits .


Molecular Structure Analysis

The crystal structure of citalopram hydrobromide has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional theory techniques . Citalopram hydrobromide crystallizes in space group P21/c(#14) with a= 10.766 45(6), b= 33.070 86(16), c= 10.892 85(5) Å, β= 90.8518(3)°, V= 3878.03(4) Å3, and Z= 8 .


Chemical Reactions Analysis

A population PK model was developed to simultaneously describe plasma concentrations of citalopram and its major metabolite, n-desmethyl citalopram, in SD and Wistar rats after IV and PO administration of citalopram . The disposition of citalopram was best described by a 3-compartment model and its desmethyl metabolite by a 2-compartment model .

Aplicaciones Científicas De Investigación

1. Polímero Impreso Molecularmente para Extracción en Fase Sólida El compuesto se ha utilizado en la síntesis de polímeros impresos molecularmente (MIP), que se utilizan como absorbente para la extracción en fase sólida de citalopram de suero y orina humanos {svg_1}. Los MIP se prepararon utilizando ácido metacrílico como monómero funcional, dimetilato de etilenglicol como reticulante, cloroformo como porógeno y citalopram hidrobromuro como molécula plantilla {svg_2}.

Antidepresivo

El citalopram hidrobromuro es un inhibidor selectivo de la recaptación de serotonina (ISRS) administrado por vía oral con una estructura química no relacionada con la de otros ISRS o de agentes antidepresivos tricíclicos, tetracíclicos u otros disponibles {svg_3}. Se presume que el mecanismo de acción del citalopram HBr como antidepresivo está relacionado con la potenciación de la actividad serotoninérgica en el sistema nervioso central (SNC) como resultado de su inhibición de la recaptación neuronal de serotonina (5-HT) en el SNC {svg_4}.

Compatibilidad con Excipientes Farmacéuticos

La compatibilidad entre el citalopram hidrobromuro y algunos excipientes se ha evaluado utilizando calorimetría de barrido diferencial (DSC), difracción de rayos X en polvo (PXRD) y resonancia magnética nuclear en estado sólido (SSNMR) {svg_5}. Este estudio tenía como objetivo evaluar las posibles interacciones entre el citalopram hidrobromuro y algunos excipientes {svg_6}.

Sistema de Administración Transdérmica de Fármacos

Para mejorar la biodisponibilidad y el efecto antihipertensivo del fármaco antidepresivo citalopram hidrobromuro (CTH), se ha desarrollado un sistema de administración transdérmica de liberación sostenida que contiene CTH {svg_7}. El sistema liberó continuamente una dosis efectiva de CTH durante 24 horas y mejoró significativamente su biodisponibilidad {svg_8}.

Neurotransmisión

El citalopram hidrobromuro se utiliza en el estudio de la neurotransmisión, particularmente en relación con sus efectos sobre la recaptación de serotonina en el sistema nervioso central {svg_9}.

Tratamiento de Trastornos Neurológicos

El citalopram hidrobromuro se ha utilizado en el tratamiento de diversos trastornos neurológicos como el Alzheimer, el Parkinson y la esquizofrenia {svg_10}.

Mecanismo De Acción

Target of Action

Rac Desmethyl Citalopram Hydrobromide, also known as 1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrobromide, is a metabolite of Citalopram . Citalopram is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression . The primary target of this compound is the serotonin transporter (solute carrier family 6) .

Mode of Action

The compound enhances serotonergic transmission through the inhibition of serotonin reuptake . Among all the SSRIs, citalopram is the most selective toward serotonin reuptake inhibition . It has a very minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .

Biochemical Pathways

The compound’s action on the serotonin transporter leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission . This can lead to downstream effects on various neural function pathways . In non-responders, deregulated pathways mainly involve cell adhesion and immune response .

Pharmacokinetics

The pharmacokinetics of Rac Desmethyl Citalopram Hydrobromide is complex and highly non-linear . The disposition of citalopram is best described by a 3-compartment model and its desmethyl metabolite by a 2-compartment model . Several models for the absorption rate were explored in combination with dose and/or time-dependent covariate effects . Dose-dependent oral bioavailability properties were also identified .

Result of Action

The molecular and cellular effects of Rac Desmethyl Citalopram Hydrobromide’s action are primarily related to its potentiation of serotonergic activity in the central nervous system (CNS) . This results in antidepressant effects, as increased serotonergic neurotransmission is associated with improved mood .

Análisis Bioquímico

Biochemical Properties

Desmethyl Citalopram Hydrobromide interacts with several enzymes and proteins. The primary enzyme involved in its formation is CYP2C19 . After an extended period of Citalopram administration, there is a slight reduction in the activity of CYP2D6, which can be attributed to the inhibitory properties of Desmethyl Citalopram Hydrobromide .

Cellular Effects

Desmethyl Citalopram Hydrobromide, like its parent compound Citalopram, is believed to influence cell function by modulating serotonergic activity in the central nervous system . This modulation is achieved through the inhibition of neuronal reuptake of serotonin (5-HT), thereby enhancing serotonergic neurotransmission .

Molecular Mechanism

The mechanism of action of Desmethyl Citalopram Hydrobromide is presumed to be linked to potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin (5-HT) .

Temporal Effects in Laboratory Settings

It is known that Citalopram, the parent compound, exhibits a highly non-linear pharmacokinetics across all doses, indicating a complex absorption/metabolism process .

Dosage Effects in Animal Models

The effects of Desmethyl Citalopram Hydrobromide at different dosages in animal models have not been extensively studied. Studies on Citalopram have shown that a single administration of the drug can precipitate anxiety in animal models, while repeated administrations can elicit anxiolytic effects .

Metabolic Pathways

Desmethyl Citalopram Hydrobromide is involved in the metabolic pathway of Citalopram, which is primarily metabolized by the enzyme CYP2C19 . The metabolic pathway of Citalopram is demethylation into Desmethyl Citalopram Hydrobromide .

Transport and Distribution

It is known that Citalopram, the parent compound, is best described by a 3-compartment model .

Subcellular Localization

Given its role as a metabolite of Citalopram, it is likely to be found in similar subcellular locations as Citalopram, primarily in the central nervous system where it exerts its effects .

Propiedades

IUPAC Name

1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O.BrH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCAYVHVPUEMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670076
Record name 1-(4-Fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188264-72-3
Record name 1-(4-Fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.